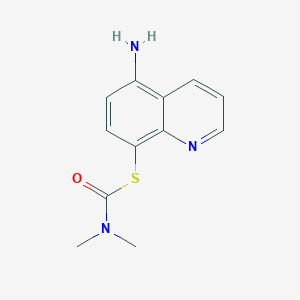

S-(5-Aminoquinolin-8-yl) N,N-dimethylcarbamothioate

Description

Properties

IUPAC Name |

S-(5-aminoquinolin-8-yl) N,N-dimethylcarbamothioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS/c1-15(2)12(16)17-10-6-5-9(13)8-4-3-7-14-11(8)10/h3-7H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHPWQMXPUIILLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)SC1=C2C(=C(C=C1)N)C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(5-Aminoquinolin-8-yl) N,N-dimethylcarbamothioate typically involves the functionalization of the quinoline ring. One common method is the halogenation of 8-aminoquinoline using N-halosuccinimide (NCS, NBS, or NIS) under metal-free conditions with water as the solvent

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: S-(5-Aminoquinolin-8-yl) N,N-dimethylcarbamothioate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

Substitution: The dimethylcarbamothioate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like thiols and amines can be used under basic conditions.

Major Products:

Oxidation: Nitroquinoline derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of quinoline compounds, including S-(5-Aminoquinolin-8-yl) N,N-dimethylcarbamothioate, exhibit notable antiproliferative effects against various cancer cell lines. A study highlighted the compound's ability to inhibit the proliferation of human cancer cells such as HeLa and MCF-7. The mechanism involves the chelation of essential metal ions, which disrupts cellular processes critical for cancer cell survival .

Antimicrobial Properties

The compound has demonstrated antibacterial and antifungal activities. Electrospun materials containing 5-aminoquinoline derivatives were tested against pathogens like Staphylococcus aureus and Candida albicans, showing significant antimicrobial efficacy. These findings suggest potential applications in developing antimicrobial coatings for medical devices or textiles .

Alzheimer’s Disease Research

Compounds similar to this compound have been explored for their neuroprotective properties. Research into multi-target-directed ligands has shown that aminoquinoline derivatives can inhibit amyloid-beta aggregation and act as acetylcholinesterase inhibitors, making them promising candidates for Alzheimer's disease therapy .

Development of Fibrous Materials

The incorporation of this compound into polymer matrices has been investigated for creating fibrous materials with enhanced properties. Studies have shown that these materials exhibit improved mechanical strength and biological activity, making them suitable for biomedical applications such as wound dressings and drug delivery systems .

Electrospinning Techniques

Electrospinning of polymer solutions containing the compound has been utilized to create nanofibers that possess unique surface properties and high surface area-to-volume ratios. These nanofibers can be functionalized for specific applications, including drug release systems and scaffolds for tissue engineering .

Metal Ion Chelation

This compound exhibits strong chelation capabilities with metal ions such as copper and iron, which are biologically significant. This property is crucial in developing therapeutic agents that target metal ion dysregulation in diseases like Wilson's disease and Alzheimer's disease .

Antioxidant Activity

The compound also shows promise as an antioxidant agent due to its ability to scavenge free radicals, which can be beneficial in preventing oxidative stress-related diseases. This application is particularly relevant in formulations aimed at enhancing skin health or as dietary supplements .

Case Studies

Mechanism of Action

The mechanism of action of S-(5-Aminoquinolin-8-yl) N,N-dimethylcarbamothioate involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes involved in the biosynthesis of nucleotides, leading to antiproliferative effects .

Comparison with Similar Compounds

Comparison with Similar Compounds and Interspecies Variations

NPS vs. Other Neuropeptides

NPS is distinct from other neuropeptides in its functional and anatomical characteristics:

- Galanin receptor subtypes (GalR1, GalR2, GalR3) also exhibit species-specific distributions .

- Substance P : Co-exists with serotonin in human dorsal raphe neurons, unlike in rats .

- Orexin : Unlike NPS, orexin neurons are abundant in the hypothalamus and degenerate in narcolepsy. NPS neurons are far fewer (~20,000–25,000 in humans vs. ~500 in rodents) and concentrated in the parabrachial (PB) region .

Species-Specific Distribution of NPS Neurons

Key Interspecies Differences :

- Humans lack the dense peri-coerulear NPS cluster prominent in rodents, which may reflect divergent autonomic or behavioral adaptations .

- NPSR1 distribution varies: High in human periaqueductal gray vs. rat pontine reticular nucleus .

Functional Implications

- Autonomic Integration: NPS neurons in the human PB-KF complex relay visceral signals to limbic areas (e.g., amygdala), analogous to rodents . However, human NPS systems may prioritize higher-order emotional processing .

- Disease Relevance: Reduced BDNF in the KF nucleus links NPS pathways to sudden infant death syndrome (SIDS) and sleep apnea in humans .

Biological Activity

S-(5-Aminoquinolin-8-yl) N,N-dimethylcarbamothioate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of 5-aminoquinoline, characterized by the presence of a carbamothioate group. The chemical structure can be represented as follows:

- Molecular Formula : C10H12N2OS

- Molecular Weight : 224.28 g/mol

The presence of the quinoline moiety is significant as it is known for various biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that compounds containing the 8-hydroxyquinoline (8-HQ) nucleus exhibit a wide range of antimicrobial properties. Studies have shown that derivatives of 5-aminoquinoline can effectively inhibit bacterial growth. For instance, a study on related compounds demonstrated significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 1.3 to 10 mM across various strains .

Anticancer Potential

The anticancer properties of quinoline derivatives have been widely studied. This compound may exhibit cytotoxic effects against several cancer cell lines. A review highlighted that various 8-HQ derivatives showed promising results in inhibiting the proliferation of cancer cells, with IC50 values indicating effective concentrations for antiproliferative activity .

| Compound | Cancer Cell Line | IC50 (mM) |

|---|---|---|

| This compound | A549 | 0.69 |

| Other derivatives | MCF-7 | 22 |

The mechanism through which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways associated with cell proliferation and survival. For example, quinoline derivatives often target DNA gyrase and topoisomerases, which are crucial for DNA replication in bacteria and cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Research has shown that substituents at different positions on the quinoline ring significantly affect potency and selectivity against specific targets. For instance, the introduction of electron-withdrawing groups enhances antimicrobial activity due to increased lipophilicity and better interaction with microbial membranes .

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial efficacy of several quinoline derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. Results indicated that this compound inhibited bacterial growth effectively, with an inhibition zone significantly larger than controls .

- Anticancer Efficacy : In vitro studies on human cancer cell lines demonstrated that this compound exhibited selective cytotoxicity against MCF-7 breast cancer cells, suggesting its potential as a therapeutic agent in oncology .

Q & A

Basic Research Question

- Personal Protective Equipment (PPE) : Chemically resistant gloves (e.g., nitrile), safety goggles, and flame-retardant lab coats .

- Ventilation : Use fume hoods to avoid inhalation of aerosols/dust .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid drainage contamination .

- Storage : Keep in airtight containers under inert gas (N2/Ar) to prevent oxidation .

What biological targets or mechanisms are plausible for this compound based on structural analogs?

Advanced Research Question

- Anticancer activity : Analogous carbamothioates inhibit tubulin polymerization (IC50 <1 µM) by binding to the colchicine site, disrupting microtubule dynamics .

- Antimicrobial targets : Thiadiazole-carbamothioate hybrids show MIC values of 2–8 µg/mL against Gram-positive pathogens via enzyme inhibition (e.g., dihydrofolate reductase) .

- Fluorescent probes : The 8-aminoquinoline moiety may enable metal ion sensing (e.g., Zn2+/Cu2+) through chelation-enhanced fluorescence .

How can reaction conditions be optimized for microreactor scale-up?

Advanced Research Question

- Residence time optimization : Use DoE (Design of Experiments) to balance temperature (170–200°C) and flow rate for maximum throughput .

- Solvent selection : High-boiling solvents (e.g., sulfolane) improve thermal stability and product solubility .

- In-line analytics : Integrate UV or IR sensors for real-time monitoring of conversion rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.